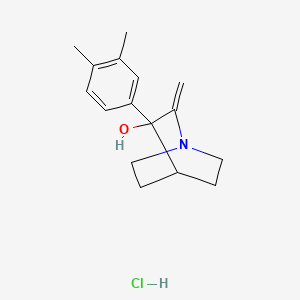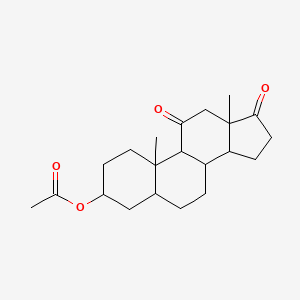
5-(Benzoyloxy)-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Benzoyloxy)-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound characterized by multiple benzoyl and chlorobenzoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzoyloxy)-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl benzoate typically involves multi-step organic reactions. One common method includes:
Esterification: The initial step involves the esterification of a phenol derivative with benzoyl chloride in the presence of a base such as pyridine.
Hydrazone Formation: The intermediate product is then reacted with 2-chlorobenzoyl hydrazine under acidic conditions to form the carbohydrazonoyl group.
Final Coupling: The final step involves coupling the intermediate with another benzoyl chloride to form the complete compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl and chlorobenzoyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, amines, and reduced aromatic compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 5-(Benzoyloxy)-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl benzoate can be used as a building block for more complex molecules. Its multiple reactive sites allow for diverse chemical modifications.
Biology
The compound’s potential biological activity makes it a candidate for drug development. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, although specific studies are required to confirm these effects.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. Its structural complexity allows for interactions with various biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In materials science, the compound could be used in the synthesis of polymers or as a precursor for advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism by which 5-(Benzoyloxy)-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple benzoyl and chlorobenzoyl groups suggests potential interactions with hydrophobic pockets in proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Benzoyloxy)-2-(2-benzoyl)phenyl benzoate: Lacks the chlorobenzoyl group, potentially altering its reactivity and biological activity.
2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl benzoate: Lacks the benzoyloxy group, which may affect its chemical properties and applications.
Uniqueness
5-(Benzoyloxy)-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl benzoate is unique due to its combination of benzoyl and chlorobenzoyl groups, providing a versatile platform for chemical modifications and potential biological interactions. This structural complexity distinguishes it from simpler analogs, offering a broader range of applications in research and industry.
Propriétés
Numéro CAS |
767313-74-6 |
|---|---|
Formule moléculaire |
C28H19ClN2O5 |
Poids moléculaire |
498.9 g/mol |
Nom IUPAC |
[3-benzoyloxy-4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C28H19ClN2O5/c29-24-14-8-7-13-23(24)26(32)31-30-18-21-15-16-22(35-27(33)19-9-3-1-4-10-19)17-25(21)36-28(34)20-11-5-2-6-12-20/h1-18H,(H,31,32)/b30-18+ |
Clé InChI |
XSRLDDGVNCAXOP-UXHLAJHPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3Cl)OC(=O)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C=NNC(=O)C3=CC=CC=C3Cl)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11998374.png)



![4-[(E)-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11998391.png)
![Ethyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11998396.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11998400.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11998414.png)





